5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine
Overview
Description
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is a chemical compound with the molecular formula C8H11BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine typically involves the bromination of 3-(2-methoxyethoxy)-pyridin-2-ylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminated pyridine derivatives.
Scientific Research Applications
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyethoxy)-pyridin-2-ylamine: Lacks the bromine atom, resulting in different reactivity and properties.
5-Bromo-2-methoxypyridine: Similar structure but without the ethoxy group, affecting its solubility and reactivity.
5-Bromo-3-methoxypyridine: Another similar compound with different substituents, leading to variations in chemical behavior.
Uniqueness
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is unique due to the presence of both the bromine atom and the methoxyethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Biological Activity
5-Bromo-3-(2-methoxyethoxy)-pyridin-2-ylamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.11 g/mol. The compound features a bromine atom at the 5-position, a methoxyethoxy group at the 3-position, and an amino group at the 2-position of the pyridine ring. Its unique structure contributes to its diverse biological properties.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Pyridine derivatives are known for their antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Antibacterial | |
5-Bromo-2-methylpyridin-3-amine | Antifungal | |
4-Amino-5-bromopyridine | Antibacterial |
2. Antitumor Activity
The anticancer potential of this compound has been a focus of several studies. Preliminary investigations suggest that this compound may inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism involves interference with cellular pathways that regulate growth and apoptosis .
Table 2: Antitumor Activity Studies
Cell Line | IC50 (µM) | Treatment Duration | Reference |
---|---|---|---|
HeLa | 9.22 ± 0.17 | 72 hours | |
MCF-7 | Not reported | Not specified | |
Jurkat | Not reported | Not specified |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is hypothesized to bind to enzymes or receptors involved in disease pathways, potentially modulating their activity through competitive inhibition or allosteric effects.
Potential Targets:
- Cyclin-dependent kinases (CDKs): These enzymes are critical for cell cycle regulation and are often overexpressed in cancer cells. Inhibition of CDKs can lead to reduced cell proliferation .
Case Studies and Research Findings
A study investigating the structure–activity relationship (SAR) of pyridine derivatives highlighted the importance of functional groups in enhancing biological activity. Compounds with halogen substitutions, such as bromine, exhibited improved potency against cancer cell lines compared to their non-brominated counterparts .
Additionally, computational studies have suggested that the binding affinity of this compound with target proteins can be predicted using molecular docking techniques. These approaches provide insights into how modifications to the compound's structure could enhance its efficacy as an anticancer agent .
Properties
IUPAC Name |
5-bromo-3-(2-methoxyethoxy)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-12-2-3-13-7-4-6(9)5-11-8(7)10/h4-5H,2-3H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZMRSWMUHNYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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